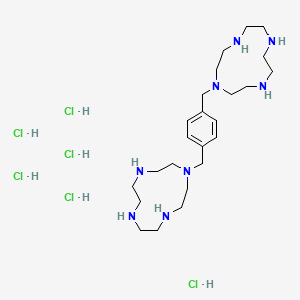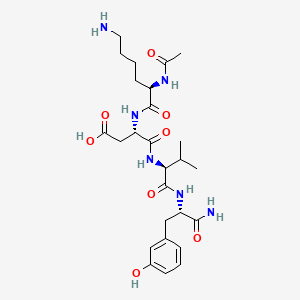
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide is a complex peptide compound with the molecular formula C26H40N6O8 and a molecular weight of 564.63 g/mol . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique structural properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using piperidine.
Cleavage from Resin: The final peptide is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid) and scavengers like water and TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-aging properties.
Industry: Utilized in the formulation of cosmetic products, particularly in anti-aging creams and serums.
Wirkmechanismus
The mechanism of action of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Tetrapeptide-2: Another peptide with similar anti-aging properties.
Palmitoyl Pentapeptide-4: Known for its role in collagen synthesis and skin repair.
Uniqueness
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide stands out due to its specific sequence and structural features, which confer unique biological activities. Its ability to modulate multiple pathways and its application in both cosmetics and pharmaceuticals highlight its versatility .
Eigenschaften
Molekularformel |
C26H40N6O8 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2R)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-(3-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-14(2)22(26(40)30-19(23(28)37)12-16-7-6-8-17(34)11-16)32-25(39)20(13-21(35)36)31-24(38)18(29-15(3)33)9-4-5-10-27/h6-8,11,14,18-20,22,34H,4-5,9-10,12-13,27H2,1-3H3,(H2,28,37)(H,29,33)(H,30,40)(H,31,38)(H,32,39)(H,35,36)/t18-,19+,20+,22+/m1/s1 |
InChI-Schlüssel |
DILGXAPUHJNKLH-AQCRLBJHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC(=CC=C1)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
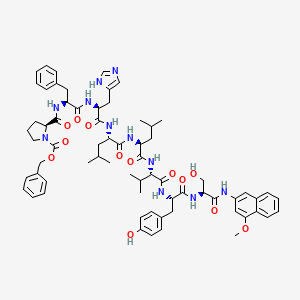
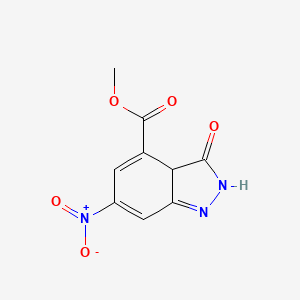
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)
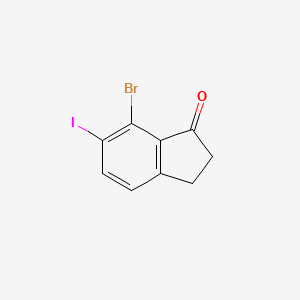
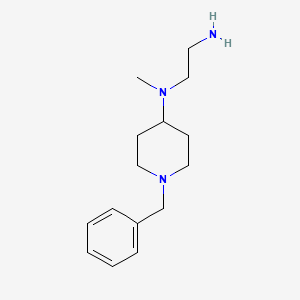
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
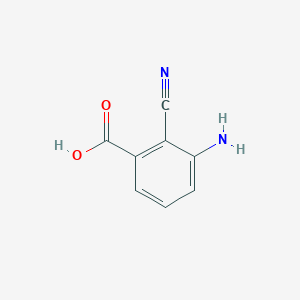
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

